molecular formula C8H4INO4 B2764981 6-Iodo-7-nitroisobenzofuran-1(3H)-one CAS No. 886496-69-1

6-Iodo-7-nitroisobenzofuran-1(3H)-one

Cat. No.: B2764981
CAS No.: 886496-69-1
M. Wt: 305.027
InChI Key: IGAHVFGBPBXRRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-7-nitroisobenzofuran-1(3H)-one typically involves the nitration of 6-iodo-3H-isobenzofuran-1-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 6-Iodo-3H-isobenzofuran-1-one

    Reagents: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4)

    Conditions: Low temperature (0-5°C) to prevent over-nitration

    Product: this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-7-nitroisobenzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and mild heating (50-80°C)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C) catalyst, and solvents (e.g., ethanol, methanol)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the iodine atom

    Reduction: 6-Amino-7-nitro-3H-isobenzofuran-1-one

    Oxidation: Oxidized derivatives, depending on the specific oxidizing agent used

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

6-iodo-7-nitro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO4/c9-5-2-1-4-3-14-8(11)6(4)7(5)10(12)13/h1-2H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGAHVFGBPBXRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=C(C=C2)I)[N+](=O)[O-])C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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